molecular formula C17H21N B13757988 2,5-di-1-Hexynylpyridine

2,5-di-1-Hexynylpyridine

Cat. No.: B13757988
M. Wt: 239.35 g/mol
InChI Key: MMBIJROCYKMTJN-UHFFFAOYSA-N
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Description

2,5-di-1-Hexynylpyridine is a pyridine derivative substituted at the 2- and 5-positions with 1-hexynyl groups (terminal alkynes with a six-carbon chain). The compound’s structure combines the aromatic pyridine ring with highly reactive alkyne substituents, which confer unique electronic and steric properties. These features make it valuable in coordination chemistry, polymer synthesis, and click chemistry applications. The alkyne groups enable covalent bond formation via reactions like Huisgen cycloaddition, while the pyridine core facilitates metal coordination, enhancing its utility in catalysis and material design .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2,5-bis(hex-1-ynyl)pyridine

InChI

InChI=1S/C17H21N/c1-3-5-7-9-11-16-13-14-17(18-15-16)12-10-8-6-4-2/h13-15H,3-8H2,1-2H3

InChI Key

MMBIJROCYKMTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CN=C(C=C1)C#CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-di-1-Hexynylpyridine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones. This method is favored due to the availability of the starting materials and the efficiency of the reaction . The reaction conditions often include the use of aldehydes or ortho esters as substrates, and the process may involve the transformation of a 1,2,4-triazine ring into a pyridine ring through an aza-Diels–Alder reaction with various dienophiles .

Industrial Production Methods

While specific industrial production methods for 2,5-di-1-Hexynylpyridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-di-1-Hexynylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: This involves the replacement of one functional group with another, which can be achieved through various chemical processes.

Common Reagents and Conditions

Common reagents used in the reactions of 2,5-di-1-Hexynylpyridine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2,5-di-1-Hexynylpyridine depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce different pyridine derivatives

Mechanism of Action

The mechanism of action of 2,5-di-1-Hexynylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in catalysis and other chemical processes. Additionally, the compound’s derivatives may interact with biological targets, affecting cellular pathways and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, highlighting differences in substituents, physicochemical properties, and applications.

Structural Comparison

2,5-di-1-Hexynylpyridine
  • Substituents : Two terminal 1-hexynyl (C≡C-C₅H₁₁) groups.
  • Molecular Formula : C₁₇H₁₇N.
  • Key Features : High hydrophobicity due to alkyne chains; strong electron-withdrawing effect from pyridine enhances alkyne reactivity.
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone ()
  • Substituents: Hydroxyl (-OH) groups on the phenyl ring and a propenone linker to pyridine.
  • Molecular Formula: C₁₄H₁₁NO₃.
  • Key Features: Polar hydroxyl groups increase solubility in aqueous media; conjugated system enables UV absorption, making it relevant in flavonoid research .
2-(2-Hexyl-4-methylphenyl)pyridine ()
  • Substituents : Branched hexyl (C₆H₁₃) and methyl (-CH₃) groups on a phenyl ring.
  • Molecular Formula : C₁₈H₂₃N.
  • Key Features : Lipophilic substituents enhance solubility in organic solvents; steric hindrance from hexyl groups may limit reactivity at the pyridine nitrogen .
2,5-Dioxopyrrolidin-1-yl Derivatives ()
  • Substituents: Oxygen-rich pyrrolidinone core with amide or ester side chains.
  • Molecular Formula : Varies (e.g., C₁₅H₂₀N₃O₅S).
  • Key Features : High polarity and solubility in polar solvents; used in bioconjugation due to NHS ester reactivity .

Physicochemical Properties

Property 2,5-di-1-Hexynylpyridine 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone 2-(2-Hexyl-4-methylphenyl)pyridine 2,5-Dioxopyrrolidin-1-yl Derivatives
Molecular Weight 239.34 g/mol 233.25 g/mol 253.39 g/mol ~300–400 g/mol
Solubility Low (nonpolar solvents) High (polar solvents) Moderate (organic solvents) High (DMSO, water)
Reactivity High (alkyne cycloaddition) Moderate (hydrogen bonding via -OH) Low (inert alkyl groups) High (NHS ester reactivity)
Applications Click chemistry, polymers Flavonoid studies, UV-active probes Organic electronics Bioconjugation, drug delivery

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